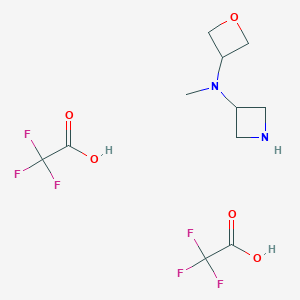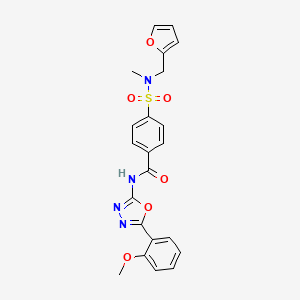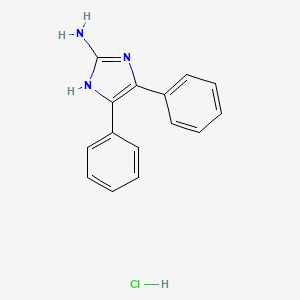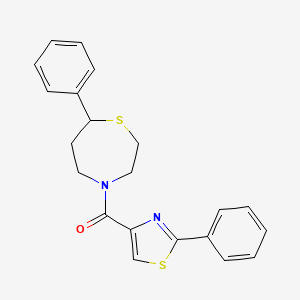
7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one” is a chemical compound with the molecular formula C19H18O4. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this specific compound. Sigma-Aldrich, a leading chemical supplier, does not provide analytical data for this product . Researchers are responsible for confirming the product’s identity and purity .Molecular Structure Analysis
The molecular structure of “7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one” is represented by the linear formula C19H18O4 . The compound has a molecular weight of 310.349.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one” are not well-documented. The compound has a molecular weight of 310.349.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Pathways : The synthesis of chromen-4-one derivatives involves various chemical reactions, demonstrating the versatility of these compounds in synthetic organic chemistry. For example, a method for synthesizing 7-hydroxy-2,8-dimethyl-4-oxo-3-phenoxy-4H-6-chromenecarbaldehyde, a closely related compound, utilized hexamethylenetetramine for formylation, showcasing a novel approach to modifying the chromone backbone (Shokol, Gorbulenko, & Khilya, 2018).
Derivatives Synthesis : The creation of novel pyrano[2,3-f]chromenone derivatives from basic starting materials like resorcinol illustrates the broad applicability of chromen-4-one structures in generating biologically relevant molecules. These compounds were evaluated for their cytotoxic activities, indicating their potential in drug development (Alizadeh, Saeedi, Dehghan, Foroumadi, & Shafiee, 2015).
Potential Applications in Material Science and Biology
Photochromic Materials : Chromene compounds have been investigated for their role in the synthesis of photochromic materials and biologically active natural products. Their unique structural features facilitate the creation of naphthopyran and naphthopyrandione units, critical in the development of materials with specific light-responsive properties (Rawat, Prutyanov, & Wulff, 2006).
Biological Screening : Certain chromen-4-one derivatives have been synthesized and subjected to biological screening, revealing significant cytotoxic activities. This highlights their potential as lead compounds in the search for new anticancer drugs (Khan, Saify, Begum, Noor, Muhammad Zarrar Khan, Hayat, Choudhary, Perveen, Atta-ur-rahman, & Zia-ullah, 2003).
Antioxidant Activity : Chromeno-carbamodithioate derivatives, synthesized from specific chromen-4-one precursors, have shown potent antioxidant activities. Molecular docking studies further suggest their potential as therapeutic agents by interacting with biological targets like cyclooxygenase-2 (Bandari, Kammari, Madda, Kommu, Lakkadi, Vuppala, & Tigulla, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
7-ethoxy-2,8-dimethyl-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-21-16-11-10-15-17(20)19(13(3)22-18(15)12(16)2)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYQQYRVMJWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-2-[(4-methylphenyl)sulfinyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2804642.png)

![(Z)-2-cyano-N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2804646.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2804648.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2804651.png)





![Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B2804663.png)